

Application Notes and Protocols: Ripk3-IN-2

Treatment of MEF Cells

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Compound of Interest

Compound Name: *Ripk3-IN-2*

Cat. No.: *B12399138*

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Introduction

Receptor-interacting serine/threonine-protein kinase 3 (Ripk3) is a critical regulator of programmed necrosis, a lytic and pro-inflammatory form of cell death also known as necroptosis. Ripk3 activation, often triggered by death receptor signaling or pathogen-associated molecular patterns, leads to the phosphorylation of its substrate, Mixed Lineage Kinase Domain-Like (MLKL), which executes the necroptotic cascade. Given its central role in inflammation and cell death, Ripk3 has emerged as a promising therapeutic target for a variety of diseases, including inflammatory disorders and ischemia-reperfusion injury.

Ripk3-IN-2 is a potent and selective Type II inhibitor of Ripk3, targeting the kinase in its inactive DFG-out conformation. This mode of inhibition offers high selectivity over other kinases, including the closely related Ripk1. These application notes provide a comprehensive guide for the use of **Ripk3-IN-2** in mouse embryonic fibroblast (MEF) cells, a common model system for studying necroptosis. This document includes detailed protocols for inducing and inhibiting necroptosis, assessing cell viability, and analyzing key signaling events, along with quantitative data and visualizations to facilitate experimental design and data interpretation.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of a representative Ripk3 inhibitor, Zharp-99, in MEF cells. Zharp-99 serves as a valuable surrogate for **Ripk3-IN-**

2, providing insights into the expected dose-dependent effects on cell viability and target engagement.

Table 1: Inhibition of TNF- α -induced Necroptosis in MEF Cells by a Ripk3 Inhibitor[1][2][3]

Inhibitor Concentration (μ M)	Cell Viability (%)
0 (Control)	100
0.15	~80
0.3	~90
0.6	~95
1.2	~100

MEF cells were pretreated with the indicated concentrations of the inhibitor for 2 hours, followed by treatment with TNF- α (40 ng/ml), Smac mimetic (100 nM), and z-VAD-FMK (20 μ M) for 24 hours to induce necroptosis. Cell viability was assessed by measuring ATP levels.[1][2][3]

Table 2: Biochemical Potency of Ripk3 Inhibitors[4][5]

Compound	Target	Assay	IC50 (nM)
GSK'843	Human Ripk3 Kinase Domain	Fluorescence Polarization	8.6
GSK'872	Human Ripk3 Kinase Domain	Fluorescence Polarization	1.8
GSK'843	Human Ripk3 Kinase Domain	ADP-Glo	6.5
GSK'872	Human Ripk3 Kinase Domain	ADP-Glo	1.3

Experimental Protocols

Induction of Necroptosis in MEF Cells

This protocol describes the induction of necroptosis in MEF cells using a combination of Tumor Necrosis Factor-alpha (TNF- α), a Smac mimetic, and a pan-caspase inhibitor (z-VAD-FMK).

Materials:

- Mouse Embryonic Fibroblast (MEF) cells
- Complete DMEM medium (supplemented with 10% FBS, 2 mM L-glutamine)
- Recombinant mouse TNF- α
- Smac mimetic (e.g., Birinapant)
- z-VAD-FMK (pan-caspase inhibitor)
- **Ripk3-IN-2**
- DMSO (vehicle control)
- 96-well cell culture plates

Procedure:

- Seed MEF cells in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight.
- Prepare a stock solution of **Ripk3-IN-2** in DMSO.
- Pre-treat the cells with various concentrations of **Ripk3-IN-2** (e.g., 0.1 μ M to 10 μ M) or DMSO for 2 hours.
- To induce necroptosis, add a cocktail of TNF- α (final concentration 40 ng/ml), Smac mimetic (final concentration 100 nM), and z-VAD-FMK (final concentration 20 μ M) to the wells.
- Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
- Proceed with cell viability assessment.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT assay to quantify cell viability following the induction of necroptosis and treatment with **Ripk3-IN-2**.

Materials:

- Treated MEF cells in a 96-well plate
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- After the 24-hour incubation period, add 10 µl of MTT solution to each well.
- Incubate the plate for 4 hours at 37°C, allowing the formation of formazan crystals.
- Add 100 µl of solubilization solution to each well.
- Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

Western Blot for Phospho-Ripk3

This protocol describes the detection of phosphorylated Ripk3 (p-Ripk3) in MEF cells to assess the target engagement of **Ripk3-IN-2**.

Materials:

- Treated MEF cells in 6-well plates
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies: anti-phospho-Ripk3 (Ser227), anti-Ripk3, anti- β -actin
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed MEF cells in 6-well plates and treat with necroptotic stimuli and **Ripk3-IN-2** as described in Protocol 1.
- After the desired treatment time (e.g., 3 hours), wash the cells with ice-cold PBS and lyse them in lysis buffer.
- Determine the protein concentration of the lysates using the BCA assay.
- Separate 20-30 μ g of protein per lane on an SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary anti-phospho-Ripk3 antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and develop with a chemiluminescent substrate.
- Image the blot using a suitable imaging system.

- Strip the membrane and re-probe for total Ripk3 and a loading control (e.g., β -actin).

Immunoprecipitation of Ripk1/Ripk3 Complex

This protocol details the immunoprecipitation of the Ripk1/Ripk3 necrosome complex to investigate the effect of **Ripk3-IN-2** on its formation.

Materials:

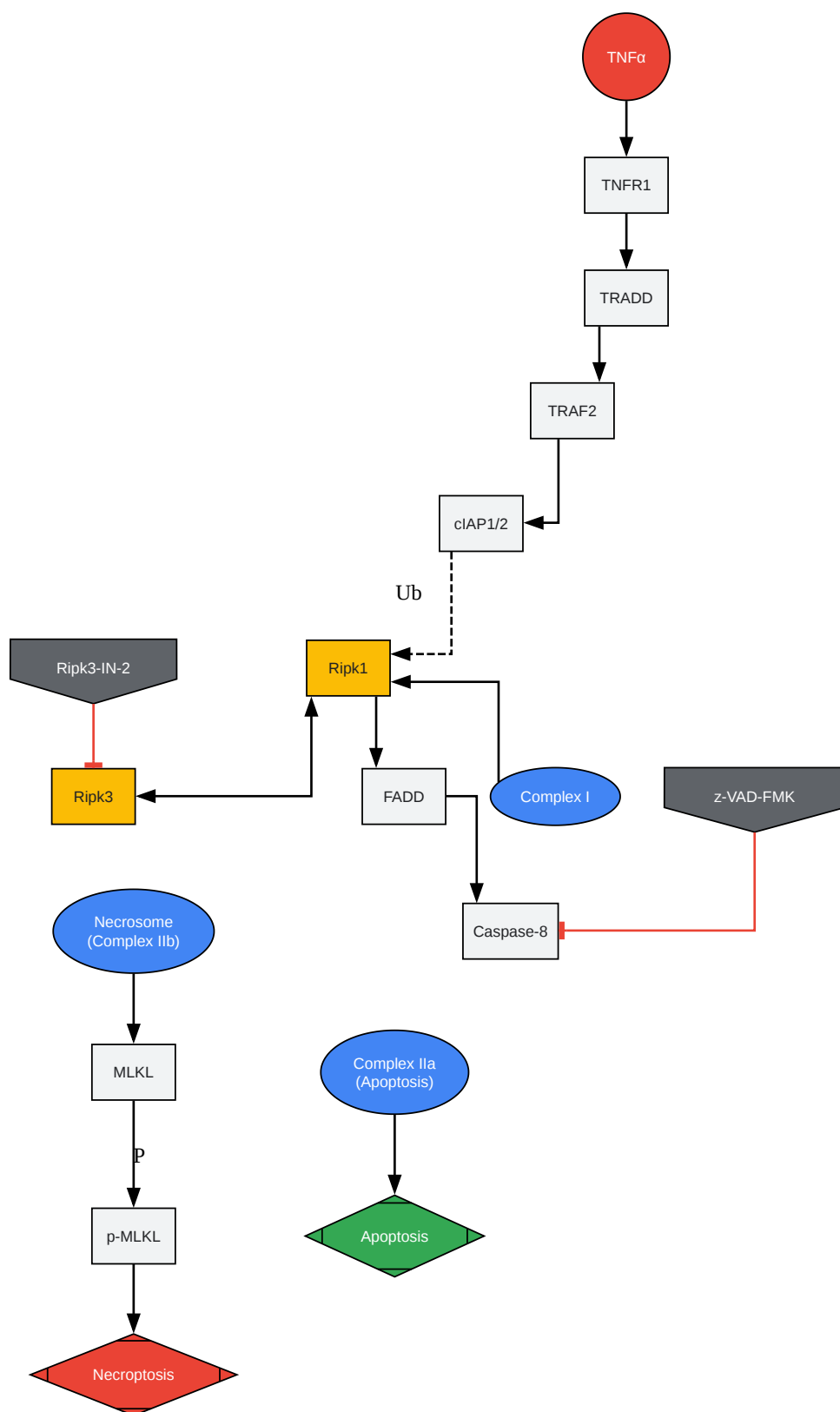
- Treated MEF cells
- Immunoprecipitation (IP) lysis buffer
- Anti-Ripk3 antibody or anti-Flag antibody (for Flag-tagged Ripk3)
- Protein A/G magnetic beads
- Wash buffer
- Elution buffer
- SDS-PAGE sample buffer

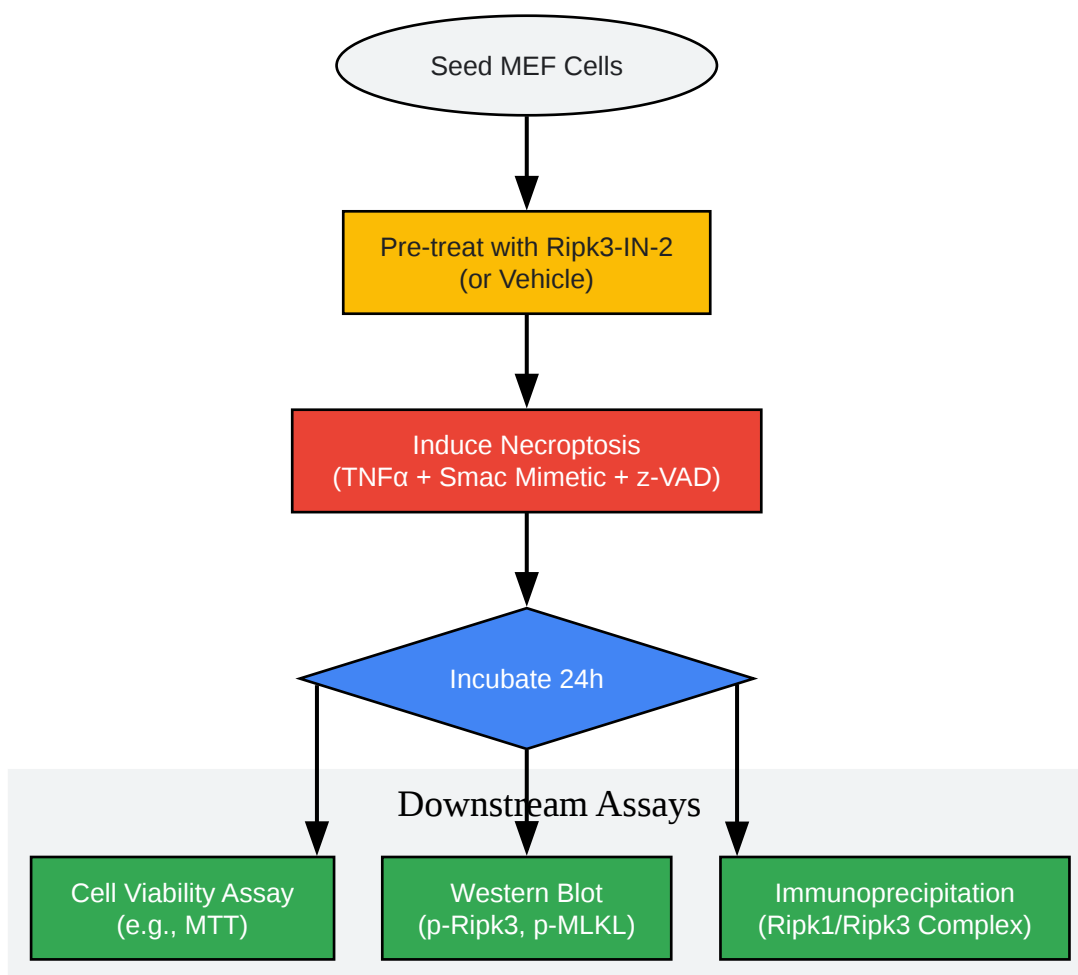
Procedure:

- Treat MEF cells (potentially expressing Flag-tagged Ripk3) with necroptotic stimuli and **Ripk3-IN-2**.
- Lyse the cells in IP lysis buffer.
- Pre-clear the lysates by incubating with magnetic beads for 1 hour.
- Incubate the pre-cleared lysates with the anti-Ripk3 or anti-Flag antibody overnight at 4°C.
- Add Protein A/G magnetic beads and incubate for 2 hours to capture the antibody-protein complexes.
- Wash the beads several times with wash buffer to remove non-specific binding.

- Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
- Analyze the eluted proteins by Western blot for Ripk1 and Ripk3.

Mandatory Visualization





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